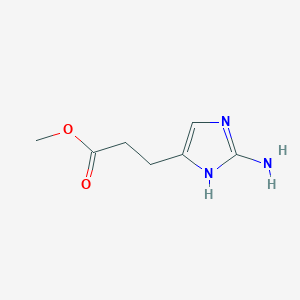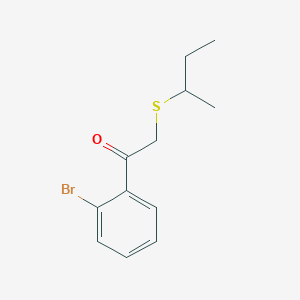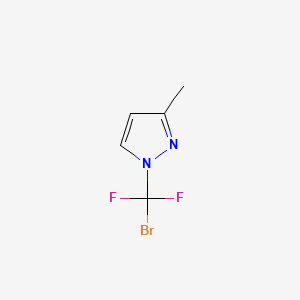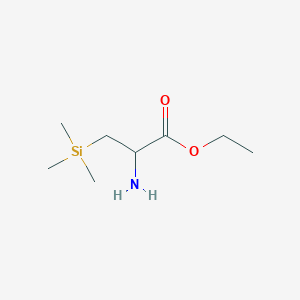![molecular formula C12H15ClN6O2 B13546860 5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine](/img/structure/B13546860.png)
5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine is a complex organic compound with the molecular formula C12H15ClN6O2. This compound features a triazole ring, a pyridine ring, and various functional groups, making it a versatile molecule in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the pyridine ring. One common method involves the alkylation of 3(5)-nitro-1H-1,2,4-triazoles with butyl alcohols under acid-catalyzed conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine can undergo various chemical reactions, including:
Oxidation: The nitroamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the nitroamino group can yield amino derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroamino group can yield nitroso derivatives, while substitution of the chlorine atom can produce various substituted pyridines.
Scientific Research Applications
5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine involves its interaction with specific molecular targets. The triazole and pyridine rings can bind to enzymes or receptors, modulating their activity. The nitroamino group can undergo redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-butyl-3(5)-nitro-1,2,4-triazoles: These compounds share the triazole ring and butyl group but lack the pyridine ring.
3-nitro-1,2,4-triazole-5-one (NTO): Similar in having a nitro group on the triazole ring but differs in the overall structure and functional groups.
Uniqueness
5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine is unique due to its combination of a triazole ring, a pyridine ring, and various functional groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it valuable in multiple fields of research and industry.
Properties
Molecular Formula |
C12H15ClN6O2 |
|---|---|
Molecular Weight |
310.74 g/mol |
IUPAC Name |
N-[5-butyl-2-[(6-chloropyridin-3-yl)methyl]-1,2,4-triazol-3-yl]nitramide |
InChI |
InChI=1S/C12H15ClN6O2/c1-2-3-4-11-15-12(17-19(20)21)18(16-11)8-9-5-6-10(13)14-7-9/h5-7H,2-4,8H2,1H3,(H,15,16,17) |
InChI Key |
ODOJCFWIGJGTHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN(C(=N1)N[N+](=O)[O-])CC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


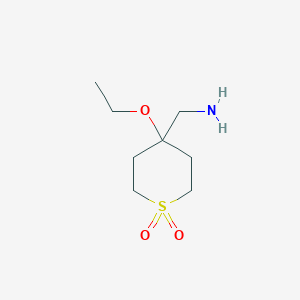
![4-Azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B13546786.png)
![4-[1-(4-Fluorophenyl)pyrrolidin-3-yl]piperidinedihydrochloride](/img/structure/B13546798.png)
![2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine](/img/structure/B13546807.png)
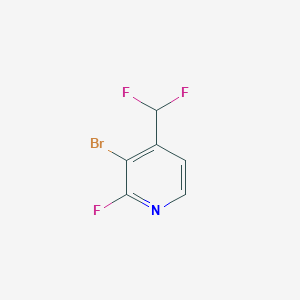
![[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13546825.png)
![(7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13546839.png)
![Methyl1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylatehydrochloride](/img/structure/B13546843.png)
